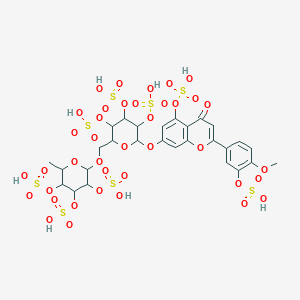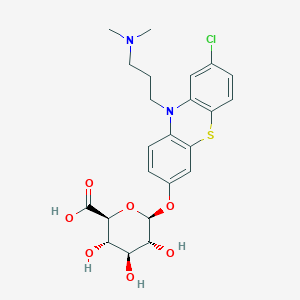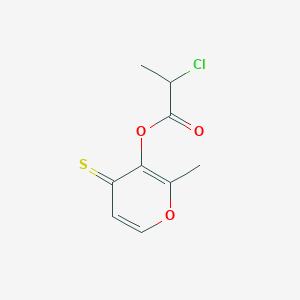
5R,6R-Benzylpenicilloate Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5R,6R-Benzylpenicilloate Disodium Salt, also known as 5R,6R-benzylpenicillinate disodium salt, is a derivative of penicillin and is used as an intermediate in the synthesis of antibiotics. It is a white, crystalline powder that is soluble in water and alcohol. It has a molecular weight of 542.20 g/mol and a melting point of 129-133 °C. It has a low solubility in organic solvents and is stable to heat and light.
Mechanism of Action
The mechanism of action of 5R,6R-Benzylpenicilloate Disodium Salt is not fully understood. It is believed to act by inhibiting the synthesis of bacterial cell walls, which leads to the death of the bacteria. It is also believed to interfere with the function of enzymes involved in the synthesis of bacterial proteins.
Biochemical and Physiological Effects
5R,6R-Benzylpenicilloate Disodium Salt has been found to have antibacterial, antifungal, and antiviral activity. It is also believed to have anti-inflammatory and analgesic properties. It has been used in the treatment of various infections, including those caused by bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
The main advantage of using 5R,6R-Benzylpenicilloate Disodium Salt in laboratory experiments is that it is relatively easy to synthesize and is cost-effective. It is also stable to heat and light and has a low solubility in organic solvents. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Future Directions
There are a number of potential future directions for research involving 5R,6R-Benzylpenicilloate Disodium Salt. These include further research into its mechanism of action and potential applications in the treatment of various infections, further investigation into its antibacterial, antifungal, and antiviral activity, and further investigation into its potential anti-inflammatory and analgesic properties. Additionally, further research into its potential use as an intermediate in the synthesis of other compounds, such as penicillins, cephalosporins, and other antibiotics, is also warranted.
Synthesis Methods
5R,6R-Benzylpenicilloate Disodium Salt is synthesized using a two-step process. In the first step, the penicillin is converted to 6-benzylpenicilloate by reaction with benzyl bromide in the presence of sodium hydroxide. In the second step, the 6-benzylpenicilloate is converted to 5R,6R-Benzylpenicilloate Disodium Saltpenicilloate disodium salt by reaction with sodium bicarbonate. This method is simple, efficient, and cost-effective.
Scientific Research Applications
5R,6R-Benzylpenicilloate Disodium Salt is used in scientific research as an intermediate in the synthesis of antibiotics. It has also been used as a starting material in the synthesis of a variety of other compounds, including penicillins, cephalosporins, and other antibiotics. It is also used in the synthesis of other pharmaceuticals, such as analgesics and anti-inflammatory drugs.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5R,6R-Benzylpenicilloate Disodium Salt involves the esterification of 6-aminopenicillanic acid with benzyl alcohol, followed by the reaction of the resulting benzylpenicillin with disodium 5,6-dimethylbenzene-1,3-disulfonate.", "Starting Materials": [ "6-aminopenicillanic acid", "benzyl alcohol", "disodium 5,6-dimethylbenzene-1,3-disulfonate", "dichloromethane", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "6-aminopenicillanic acid is dissolved in dichloromethane and treated with triethylamine and N,N'-dicyclohexylcarbodiimide to form the activated ester intermediate.", "Benzyl alcohol is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for esterification.", "The reaction mixture is then treated with disodium 5,6-dimethylbenzene-1,3-disulfonate in dimethylformamide and diisopropylethylamine to form the desired product.", "The product is extracted with ethyl acetate and washed with sodium bicarbonate and water to remove impurities.", "The resulting crude product is purified by recrystallization to obtain 5R,6R-Benzylpenicilloate Disodium Salt." ] } | |
CAS RN |
63448-72-6 |
Product Name |
5R,6R-Benzylpenicilloate Disodium Salt |
Molecular Formula |
C₁₈H₂₁NNa₂O₅ |
Molecular Weight |
377.34 |
synonyms |
[2R-[2α(R*),4β]]-4-carboxy-5,5-dimethyl-α-[(phenylacetyl)amino]-2-thiazolidineacetic Acid Disodium Salt; (αR,2R,4S)-4-Carboxy-5,5-dimethyl-α-[(2-phenylacetyl)amino]-2-Thiazolidineacetic Acid Sodium Salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)



